molecular formula C9H11ClN2O2 B14855394 Ethyl (4-amino-5-chloropyridin-2-YL)acetate

Ethyl (4-amino-5-chloropyridin-2-YL)acetate

Cat. No.: B14855394
M. Wt: 214.65 g/mol
InChI Key: AJYYJPYRSABEBA-UHFFFAOYSA-N
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Preparation Methods

Ethyl (4-amino-5-chloropyridin-2-YL)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-amino-5-chloropyridine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (4-amino-5-chloropyridin-2-YL)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (4-amino-5-chloropyridin-2-YL)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (4-amino-5-chloropyridin-2-YL)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Ethyl (4-amino-5-chloropyridin-2-YL)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 2-(4-amino-5-chloropyridin-2-yl)acetate

InChI

InChI=1S/C9H11ClN2O2/c1-2-14-9(13)4-6-3-8(11)7(10)5-12-6/h3,5H,2,4H2,1H3,(H2,11,12)

InChI Key

AJYYJPYRSABEBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=N1)Cl)N

Origin of Product

United States

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